Darifenacin Hydrobromid
Description
Darifenacin hydrobromide is a selective M3 muscarinic acetylcholine receptor antagonist approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Its chemical name is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide (CAS: 133099-07-5) . The drug selectively targets M3 receptors, which mediate detrusor muscle contraction in the bladder, thereby reducing involuntary contractions while minimizing systemic anticholinergic side effects associated with non-selective muscarinic antagonists .
Developed by Pfizer and marketed as Enablex® (US/Canada) and Emselex® (Europe), darifenacin hydrobromide is administered as an extended-release tablet. Its enantiomeric purity is critical, as the racemic form (±)-darifenacin lacks therapeutic specificity . The compound’s synthesis involves condensation of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide, followed by reduction and purification to achieve >98% purity .
Properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZVOVCIYZFEZ-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation in Heterogeneous Solvent Systems
The core synthesis of darifenacin hydrobromide begins with the alkylation of 3-(S)-(+)-hydroxypyrrolidine intermediates. Patent WO2009094957A1 details a one-pot alkylation process in a biphasic system comprising water and non-polar solvents such as toluene or cyclohexane. The reaction occurs at 80–110°C for 3.5 hours, leveraging the insolubility of darifenacin base in non-polar media to drive product separation. Potassium phosphate or carbonate in the aqueous phase deprotonates intermediates, enabling nucleophilic substitution (SN2) at pyrrolidine nitrogen. This method suppresses solvation of the reactive nitrogen, increasing alkylation efficiency to >95%.
Sulfonation and Phase Transfer Catalysis
WO2010032225A2 introduces a sulfonation step using p-toluenesulfonyl chloride in the presence of tetrabutylammonium bromide. Conducted in a toluene-water biphasic system at 50–60°C, this step converts intermediates into sulfonated derivatives with 98% conversion efficiency. Phase transfer catalysts facilitate ion exchange between aqueous and organic phases, reducing side reactions such as hydrolysis. The resulting sulfonate intermediates are critical for subsequent coupling with diphenylacetonitrile.
Solvent and Base Optimization
Solvent Selection for Reaction and Crystallization
Non-polar solvents like cyclohexane and toluene are preferred for alkylation due to their immiscibility with water, enabling facile phase separation (Table 1). Ethylmethylketone (EMK) is subsequently used for salt formation, as darifenacin hydrobromide exhibits high solubility in EMK but low solubility in cold acetone, enabling crystallization at 0–5°C.
Table 1: Solvent Systems in Darifenacin Hydrobromide Synthesis
Role of Inorganic Bases
Potassium phosphate and carbonate are pivotal in maintaining alkaline conditions (pH 10–12) during alkylation. These bases deprotonate the pyrrolidine intermediate, enhancing nucleophilicity while minimizing side reactions. WO2009094957A1 reports that potassium phosphate (0.041 mol) in water achieves near-quantitative deprotonation, whereas carbonate requires higher molar equivalents (0.044 mol).
Purification and Impurity Control
Crystallization Techniques
Crude darifenacin base is purified via solvent evaporation followed by recrystallization. In WO2009094957A1, cyclohexane solutions cooled to 25°C yield base crystals with 98.5% purity, which are then dissolved in EMK and treated with 48% HBr to form the hydrobromide salt. This method reduces residual diphenylacetonitrile to <0.1%.
Chromatographic Analysis of Impurities
LC-ESI/MS studies identify two critical process impurities: des-sulfonated byproducts and hydrolyzed diphenylacetonitrile adducts. Stress testing under acidic conditions (0.1N HCl, 60°C) reveals degradation products at m/z 426 and 398, corresponding to ring-opened derivatives. These impurities are controlled to <0.15% using toluene washes and recrystallization.
Scalability and Industrial Adaptations
Large-Scale Alkylation
Pilot-scale reactions (100 L batches) in WO2010032225A2 demonstrate consistent yields (90–93%) using toluene-water systems at 90°C. The organic phase is separated hot to prevent premature crystallization, and the aqueous phase is extracted thrice with methylene chloride to recover residual product.
Comparative Analysis of Patented Methods
Table 2: Key Differences Between WO2009094957A1 and WO2010032225A2
Chemical Reactions Analysis
Types of Reactions: Darifenacin Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds .
Scientific Research Applications
Pharmacological Applications
Overactive Bladder Treatment
Darifenacin is classified as an antimuscarinic agent that selectively targets the M3 muscarinic receptor, which plays a crucial role in bladder contraction. Clinical trials have demonstrated its efficacy in reducing symptoms associated with overactive bladder, such as urgency and frequency of urination. A study involving 832 patients showed significant improvements in symptoms with doses of 7.5 mg and 15 mg administered once daily .
Fecal Incontinence Management
Recent research indicates that darifenacin may also benefit patients suffering from double incontinence (both urinary and fecal). A study involving 32 women reported significant improvements in fecal incontinence severity and overall quality of life after eight weeks of treatment with darifenacin . The St. Marks (Vaizey) score improved from a mean of 18.0 to 11.0, indicating a clinically significant reduction in symptom severity.
Formulation Development
Transdermal Delivery Systems
Due to darifenacin's poor bioavailability resulting from extensive first-pass metabolism, innovative drug delivery systems have been developed. A recent study utilized D-optimal mixture design to formulate a nanometric microemulsion-based transdermal gel. This formulation demonstrated enhanced stability and sustained drug release over eight hours, potentially improving bioavailability and allowing for dose reduction . The microemulsion gel exhibited a globule size of less than 50 nm and a high zeta potential, indicating good stability.
Clinical Studies and Trials
Darifenacin has been the subject of numerous clinical trials assessing its safety and efficacy:
- ENABLEX Trials : In these pivotal trials, darifenacin was shown to effectively reduce overactive bladder symptoms with manageable side effects such as dry mouth (18.7%) and constipation (20.9%) reported among participants .
- Combination Therapies : Ongoing research is exploring the use of darifenacin in combination with other therapies for enhanced therapeutic effects, particularly in patients with complex conditions like benign prostatic hyperplasia alongside overactive bladder .
Adverse Effects and Tolerability
While darifenacin is generally well-tolerated, some adverse effects have been documented, including dry mouth and constipation. The incidence rates for these side effects were notably lower than those observed in placebo groups, suggesting a favorable safety profile . The discontinuation rates due to adverse events were low, indicating that most patients can tolerate the medication effectively.
Data Summary Table
Mechanism of Action
Darifenacin Hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking this receptor, Darifenacin Hydrobromide reduces bladder muscle contractions, thereby decreasing the urgency and frequency of urination .
Comparison with Similar Compounds
Table 1: Receptor Selectivity of Antimuscarinic Agents
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Darifenacin | ++ | + | +++ | + | + |
| Oxybutynin | +++ | ++ | +++ | ++ | ++ |
| Solifenacin | + | + | +++ | + | + |
| Tolterodine | ++ | ++ | +++ | + | ++ |
Key: +++ = high affinity; ++ = moderate; + = low
Efficacy and Clinical Outcomes
In clinical trials, darifenacin demonstrated a 4.3-minute increase in “warning time” (interval from urgency sensation to voiding) compared to placebo, a unique efficacy parameter that may enhance continence management . Its effect on reducing daily incontinence episodes (mean reduction: 1.9–2.3 episodes) aligns with solifenacin but surpasses older agents like trospium in patient-reported tolerability .
Pharmacokinetics and Drug Interactions
Darifenacin is metabolized primarily by CYP3A4 and CYP2D6, with a plasma half-life of 13–19 hours. However, darifenacin increases digoxin exposure by 16% via P-glycoprotein inhibition, necessitating dose adjustments in polypharmacy . Age-related pharmacokinetic changes (12–19% higher exposure in patients aged 45–65 vs. 18–44) further distinguish it from trospium, which exhibits minimal age-dependent clearance .
Chemical Stability and Impurity Profile
Darifenacin hydrobromide synthesis is complicated by impurities such as oxidized darifenacin and dimeric byproducts (e.g., Formula XII). Advanced purification techniques, including solid-phase extraction and chiral HPLC, achieve impurity levels <0.1%, surpassing the 5% threshold common in early tolterodine formulations .
Table 2: Key Impurities in Antimuscarinic Agents
| Compound | Major Impurities | Purity Standard |
|---|---|---|
| Darifenacin HBr | Oxidized darifenacin, dimer XII | >99.9% |
| Tolterodine | N-Dealkylated metabolites | >98% |
| Solifenacin | Cis-isomer, desmethyl derivatives | >99% |
Enantiomeric Considerations
The therapeutic activity of darifenacin resides exclusively in the (S)-enantiomer , unlike racemic agents like oxybutynin. Enantiomeric separation via chiral HPLC ensures <0.08 µg/mL of the inactive (R)-enantiomer in commercial formulations .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing darifenacin hydrobromide, and how can researchers ensure purity and identity of the compound?
- Methodological Answer : The synthesis involves alkylation of pyrrolidine derivatives (e.g., compound VII) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (VIII) in acetonitrile under reflux, followed by purification via column chromatography and crystallization from diisopropylether. Hydrobromide salt formation is achieved by adding concentrated aqueous HBr to the purified base in acetone. For identity confirmation, use X-ray crystallography for structural elucidation (as demonstrated in single-crystal studies) and HPLC for purity assessment (>98%) .
Q. How can researchers validate the selectivity of darifenacin hydrobromide as an M3 muscarinic receptor antagonist?
- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) on transfected cell lines expressing M1-M5 receptor subtypes. Pair this with functional assays (e.g., calcium mobilization or GTPγS binding) to confirm antagonistic activity. Cross-validate results with deuterated analogs (e.g., (±)-Darifenacin-d4 hydrobromide) to assess isotopic effects on receptor interaction .
Q. What experimental protocols are recommended for assessing darifenacin’s efficacy in preclinical models of overactive bladder (OAB)?
- Methodological Answer : Use in vivo models such as rat bladder distension or cystometry to measure changes in bladder pressure and voiding frequency. Include control groups treated with non-selective muscarinic antagonists (e.g., atropine) to isolate M3-specific effects. Ensure consistency in dosing regimens and animal strain selection to minimize variability .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in reported receptor affinity data for darifenacin hydrobromide?
- Methodological Answer : Conduct systematic meta-analyses of existing binding studies, accounting for variables such as receptor expression systems (e.g., CHO cells vs. native tissue), assay temperatures, and buffer compositions. Use standardized statistical methods (e.g., mixed-effects models) to quantify heterogeneity. Replicate disputed experiments under controlled conditions with blinded data analysis .
Q. What strategies are effective for optimizing darifenacin’s pharmacokinetic profile in novel formulations?
- Methodological Answer : Employ co-crystallization techniques with counterions (e.g., succinate or tartrate) to enhance solubility. Use in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic studies in rodents to assess bioavailability. Monitor metabolite profiles via LC-MS/MS to identify degradation pathways .
Q. How can deuterated analogs of darifenacin (e.g., (±)-Darifenacin-d4 hydrobromide) be synthesized and characterized for mechanistic studies?
- Methodological Answer : Introduce deuterium at specific positions (e.g., benzofuran or pyrrolidine rings) using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and analyze thermal stability using thermogravimetric analysis (TGA) coupled with PXRD to monitor dehydration kinetics .
Q. What ethical and methodological considerations apply to clinical trials investigating darifenacin’s long-term safety in vulnerable populations?
- Methodological Answer : Adhere to ICH-GCP guidelines for participant selection, including rigorous inclusion/exclusion criteria (e.g., renal/hepatic function thresholds). Implement data monitoring committees (DMCs) to review adverse events. Use validated patient-reported outcome (PRO) tools to assess quality-of-life metrics, and ensure real-time data access for investigators per ICH E6(R3) standards .
Methodological Best Practices
- Data Reproducibility : Document experimental conditions (e.g., solvent purity, reaction temperatures) in supplementary materials to enable replication .
- Conflict Resolution : Address discrepancies in receptor affinity or pharmacokinetic data by cross-referencing multiple assay platforms (e.g., functional vs. binding assays) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies and disclose all funding sources in acknowledgments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
